Pemetrexed L-Glutamic Acid Trisodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .

Molecular Structure Analysis

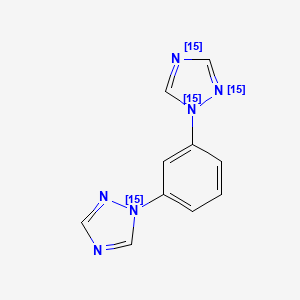

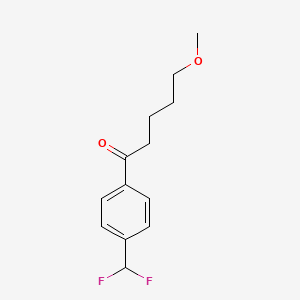

The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .

Physical And Chemical Properties Analysis

Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .

科学的研究の応用

Oncology Research

Pemetrexed L-Glutamic Acid Trisodium Salt: is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and mesothelioma . It functions as an antifolate chemotherapeutic agent, inhibiting cancer cell replication by disrupting folate-dependent metabolic processes . Clinical trials have demonstrated its efficacy when used alone or in combination with other drugs like cisplatin .

Neurology Research

In neurology, this compound’s role is less direct but still significant. It serves as a reference standard in neurotransmission studies, aiding in the development of new neurological drugs . Its impact on neurodegenerative diseases is an area of ongoing research, with potential applications in understanding disease mechanisms and treatment effects .

Pharmacology

Pharmacologically, Pemetrexed L-Glutamic Acid Trisodium Salt is an important reference material. It helps in understanding drug interactions, side effects, and mechanisms of action in various medications . Its pharmacokinetic properties are crucial for optimizing dosages and minimizing adverse effects in patients .

Biochemistry

Biochemically, the compound is used to study enzyme inhibition, particularly in the context of thymidylate synthase and dihydrofolate reductase . These enzymes are critical in DNA synthesis and repair, and their inhibition by Pemetrexed can lead to a better understanding of cellular metabolism and cancer treatment strategies .

Molecular Biology

In molecular biology, Pemetrexed L-Glutamic Acid Trisodium Salt is utilized in proteomics research. It helps in the identification and quantification of proteins, especially those involved in cell cycle regulation and apoptosis . This is vital for understanding the molecular underpinnings of diseases and developing targeted therapies .

Clinical Trials

Lastly, in clinical trials, this compound is often used as an impurity standard to ensure the quality and consistency of pharmaceutical products . It also plays a role in the development of new drug formulations and the assessment of their safety and efficacy .

Safety And Hazards

Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .

特性

CAS番号 |

1265908-59-5 |

|---|---|

製品名 |

Pemetrexed L-Glutamic Acid Trisodium Salt |

分子式 |

C25H28N6Na3O9 |

分子量 |

625.501 |

IUPAC名 |

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |

InChI |

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |

InChIキー |

QMXHFJBYTKIYEI-XYTXGRHFSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |

同義語 |

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)